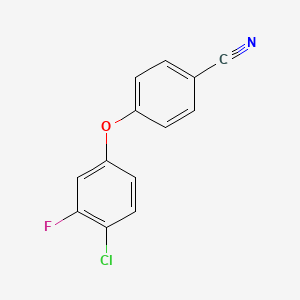

4-(4-Chloro-3-fluorophenoxy)benzonitrile

Vue d'ensemble

Description

4-(4-Chloro-3-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7ClFNO It is characterized by the presence of a chlorinated and fluorinated phenoxy group attached to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-fluorophenoxy)benzonitrile typically involves the reaction of 4-chloro-3-fluorophenol with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Chloro-3-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Amines or alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

4-(4-Chloro-3-fluorophenoxy)benzonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with similar structural features demonstrated effective activity against pathogens such as Pseudomonas mirabilis and Aspergillus niger with minimum inhibitory concentrations (MIC) ranging from 15.62 to 62.5 μM . The presence of the chloro and fluorine substituents was critical in enhancing the efficacy of these derivatives.

Agricultural Chemicals

Formulation of Pesticides and Herbicides

In agriculture, this compound is employed in the formulation of pesticides and herbicides. The fluorine substitution contributes to improved stability and efficacy, making it effective in crop protection against various pests.

Table: Efficacy of Compounds in Agricultural Applications

| Compound Name | Application | Efficacy | Notes |

|---|---|---|---|

| This compound | Herbicide | High | Effective against broadleaf weeds |

| 3-Fluorophenoxy derivatives | Pesticide | Moderate | Good stability under environmental conditions |

Material Science

Development of Advanced Materials

The compound is also used in material science for creating advanced materials, including polymers and coatings. Its properties enhance durability and resistance to environmental factors, making it suitable for manufacturing applications.

Case Study: Polymer Coatings

A study indicated that incorporating this compound into polymer formulations resulted in coatings with superior mechanical properties and chemical resistance compared to standard formulations . This enhancement is attributed to the unique interactions facilitated by the compound’s structure.

Research Reagents

Utility in Organic Synthesis

As a reagent, this compound plays a crucial role in organic synthesis and chemical research. Its reactivity allows researchers to utilize it for various reactions, benefiting from its specificity and efficiency.

Table: Common Reactions Involving the Compound

| Reaction Type | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | High |

| Coupling Reactions | Forms biaryl compounds through coupling processes | Moderate |

Mécanisme D'action

The mechanism of action of 4-(4-Chloro-3-fluorophenoxy)benzonitrile involves its interaction with specific molecular targets. The presence of the chlorinated and fluorinated phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

- 4-(3-Chloro-4-fluorophenoxy)benzonitrile

- 4-(4-Fluorophenoxy)benzonitrile

- 4-(4-Chlorophenoxy)benzonitrile

Comparison: 4-(4-Chloro-3-fluorophenoxy)benzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy group. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Activité Biologique

4-(4-Chloro-3-fluorophenoxy)benzonitrile is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H7ClFNO. The compound features a chlorinated and fluorinated phenoxy group attached to a benzonitrile moiety. It is synthesized through the reaction of 4-chloro-3-fluorophenol with 4-cyanobenzyl chloride in the presence of a base like potassium carbonate, typically using dimethylformamide (DMF) under reflux conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its potential to inhibit enzyme activity, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against several cancer cell lines, including:

- MCF-7 (breast cancer)

- PANC-1 (pancreatic cancer)

- A549 (lung cancer)

The compound's mechanism in cancer cells may involve inducing apoptosis and inhibiting cell proliferation through interaction with specific cellular pathways .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | Significant inhibition observed |

| Anticancer | MCF-7 | 15.63 | Comparable to Tamoxifen |

| PANC-1 | 20.00 | Induces apoptosis | |

| A549 | 18.00 | Effective in inhibiting proliferation |

Case Study: Anticancer Efficacy

In a comparative study, this compound was evaluated against standard chemotherapeutic agents like doxorubicin. The results indicated that it had comparable efficacy against MCF-7 cells, with an IC50 value of approximately 15.63 µM, suggesting its potential as an alternative therapeutic agent .

Propriétés

IUPAC Name |

4-(4-chloro-3-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVAOBRUMZRTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275623 | |

| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449778-68-1 | |

| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.